Phenyl acetate

Description

Properties

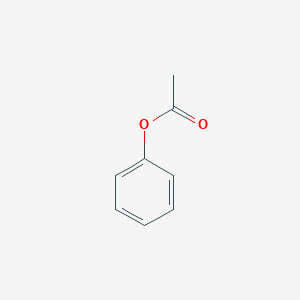

IUPAC Name |

phenyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBVNPXQWQGGJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051626 | |

| Record name | Phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless highly refractive liquid with a phenolic odor; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid | |

| Record name | Phenyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/605/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

196 °C, 196.00 to 198.00 °C. @ 760.00 mm Hg | |

| Record name | PHENYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

176 °F, 80 °C | |

| Record name | PHENYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

PRACTICALLY INSOL IN WATER; SOL IN GLACIAL ACETIC ACID; MISCIBLE WITH ALCOHOL, CHLOROFORM, ETHER, Miscible with oxygenated and chlorinated solvents., Solubility in water: none, insoluble in water; miscible in alcohol, miscible (in ethanol) | |

| Record name | PHENYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/605/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.073 @ 20 °C/4 °C, Relative density (water = 1): 1.07, 1.073-1.079 | |

| Record name | PHENYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/605/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.7, Relative vapor density (air = 1): 4.7 | |

| Record name | PHENYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS, MOBILE LIQUID, WATER WHITE LIQUID | |

CAS No. |

122-79-2 | |

| Record name | Phenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355G9R500Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-30 °C | |

| Record name | Phenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Phenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of phenyl acetate, complete with experimental protocols for their determination and visualizations of relevant chemical transformations. The information is intended to support laboratory research, chemical synthesis, and drug development activities where this compound is utilized as a solvent, reagent, or intermediate.

Physical and Chemical Properties of this compound

This compound is an aromatic ester with the chemical formula C₈H₈O₂.[1][2] It exists as a clear, colorless liquid at room temperature and possesses a characteristic sweetish, phenolic odor.[2][3][4] This compound is an acetate ester formed from the formal condensation of phenol and acetic acid.[3][4]

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources. These values are essential for handling, storage, and application of the compound in a laboratory or industrial setting.

| Property | Value | Units | Conditions | Citations |

| Molecular Weight | 136.15 | g/mol | [1][3][5][6] | |

| Density | 1.073 - 1.078 | g/mL | at 20-25 °C | [1][3][4][5][7][8] |

| Melting Point | -30 | °C | [1][3] | |

| Boiling Point | 195 - 196 | °C | at 760 mmHg | [1][4][5][6][7] |

| Solubility in Water | 4 | g/L | at 20 °C | [4][9] |

| Refractive Index | 1.501 - 1.503 | nD | at 20 °C | [3][4][5][6][7][8] |

| Flash Point | 76 - 80 | °C | closed cup | [2][7][10][11][12][13] |

| Vapor Density | 4.7 | (Air = 1) | [3][10][14] | |

| Vapor Pressure | 0.398 - 0.418 | mm Hg | at 25 °C | [3][15] |

Experimental Protocols for Determination of Physical Properties

The following sections detail the general experimental methodologies for determining the key physical properties of a liquid organic compound like this compound.

Since this compound is a liquid at room temperature, its melting point is determined at sub-ambient temperatures.

-

Apparatus: A cryostat or a low-temperature melting point apparatus, a small test tube or capillary tube, and a calibrated low-temperature thermometer.

-

Procedure:

-

A small sample of this compound is placed in a capillary tube.

-

The capillary tube is placed in the cooling block of the cryostat.

-

The temperature is gradually lowered.

-

The temperature at which the liquid solidifies is recorded as the freezing point, which is equivalent to the melting point.

-

The boiling point is a key indicator of the purity of a liquid.

-

Apparatus: A small distillation flask or a Thiele tube, a condenser, a heat source (heating mantle or oil bath), a calibrated thermometer, and boiling chips.

-

Procedure (Distillation Method):

-

A small volume of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation with the thermometer bulb positioned just below the side arm leading to the condenser.

-

The flask is gently heated.

-

The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point.[5][6][8][16]

-

The density of a liquid can be determined using several methods.

-

Apparatus: A pycnometer (specific gravity bottle) of a known volume, a balance, and a constant temperature water bath.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with this compound and placed in a constant temperature water bath until it reaches thermal equilibrium.

-

Any excess liquid is removed, and the exterior of the pycnometer is dried.

-

The mass of the pycnometer filled with this compound is measured.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.[10][13][17][18][19]

-

This qualitative and quantitative test determines the extent to which a substance dissolves in a solvent.

-

Apparatus: A test tube, a graduated cylinder or pipette, a balance, and a vortex mixer or shaker.

-

Procedure (Qualitative):

-

A small, measured amount of this compound is added to a test tube containing a specific volume of deionized water.

-

The mixture is agitated vigorously.

-

The mixture is allowed to stand, and the miscibility of the two layers is observed. The formation of a single, clear phase indicates solubility, while the presence of two distinct layers indicates insolubility.[9][12][20][21][22]

-

-

Procedure (Quantitative):

-

A saturated solution of this compound in water is prepared at a specific temperature.

-

A known volume of the saturated solution is carefully separated from any undissolved this compound.

-

The solvent is evaporated from the known volume of the solution, and the mass of the remaining this compound is determined.

-

The solubility is then calculated in grams per liter (g/L) or other appropriate units.

-

Chemical Transformations of this compound

While not biological signaling pathways, the following chemical reactions represent logical transformations of this compound and are visualized as requested.

The Fries rearrangement is an organic reaction in which an aryl ester is converted to a hydroxy aryl ketone by catalysis with a Lewis acid.[3][4][23]

Caption: Fries Rearrangement of this compound.

This compound can be hydrolyzed to phenol and acetic acid. This reaction can be catalyzed by either an acid or a base.[14][15][24]

Caption: Hydrolysis of this compound.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. pennwest.edu [pennwest.edu]

- 3. byjus.com [byjus.com]

- 4. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. byjus.com [byjus.com]

- 9. scribd.com [scribd.com]

- 10. quora.com [quora.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 14. Which ester hydrolyzes more rapidly? b. This compound or benzyl ... | Study Prep in Pearson+ [pearson.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. wjec.co.uk [wjec.co.uk]

- 18. pro-lehrsysteme.ch [pro-lehrsysteme.ch]

- 19. m.youtube.com [m.youtube.com]

- 20. www1.udel.edu [www1.udel.edu]

- 21. google.com [google.com]

- 22. chem.ucalgary.ca [chem.ucalgary.ca]

- 23. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 24. pangea.stanford.edu [pangea.stanford.edu]

An In-depth Technical Guide to the Synthesis of Phenyl Acetate from Phenol and Acetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of phenyl acetate from phenol and acetic anhydride. This compound is a significant intermediate in the pharmaceutical and chemical industries, primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs) and other organic compounds.[1] This document details the underlying reaction mechanism, various catalytic and non-catalytic experimental protocols, and methods for purification and characterization. Quantitative data from multiple sources are summarized for comparative analysis. Furthermore, this guide presents visual representations of the reaction pathway and a general experimental workflow to facilitate a deeper understanding of the synthesis process.

Introduction

This compound, an ester derived from phenol and acetic acid, is a colorless liquid with a characteristic sweetish odor.[2] Its synthesis is a fundamental example of esterification, specifically the acylation of a phenol. The primary route for its preparation involves the reaction of phenol with acetic anhydride, a process that can be catalyzed by either acids or bases, or in some cases, conducted under catalyst-free conditions at elevated temperatures.[3][4] The choice of synthetic route and catalyst significantly impacts reaction efficiency, yield, and purity of the final product. This guide explores various methodologies to provide researchers with a detailed understanding of the available options for this compound synthesis.

Reaction Mechanism

The synthesis of this compound from phenol and acetic anhydride proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the phenol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of this compound and acetic acid as a byproduct.

The reaction can be catalyzed to enhance the rate of reaction. In a basic medium, the phenol is deprotonated to form the more nucleophilic phenoxide ion, which readily attacks the acetic anhydride. Under acidic conditions, the carbonyl oxygen of the acetic anhydride is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the phenol.

Experimental Protocols

Several protocols for the synthesis of this compound have been reported, varying in their use of catalysts, solvents, and reaction conditions. Below are detailed methodologies for some common approaches.

Base-Catalyzed Synthesis in Aqueous Medium

This method utilizes a strong base, such as sodium hydroxide, to deprotonate phenol, thereby increasing its nucleophilicity.

Protocol:

-

Dissolve 15 g of phenol in 105 ml of a 10% aqueous sodium hydroxide solution.[5]

-

Cool the solution by adding approximately 150 g of crushed ice.[5]

-

Add 22 ml (or 24 g) of acetic anhydride to the cooled solution.[5]

-

Stopper the flask and shake it vigorously for about 5 minutes until an emulsion of this compound is formed.[5]

-

Pour the mixture into a separatory funnel. To aid separation, 8 ml of carbon tetrachloride can be added.[5]

-

Separate the lower organic layer and wash it with about 80 ml of a very dilute sodium carbonate solution.[5]

-

Dry the separated this compound layer with calcium chloride for 20-30 minutes.[5]

-

Filter the dried product into a distillation flask and perform distillation.[5]

-

Collect the fraction boiling between 190-200 °C.[5]

Catalyst-Free Synthesis under Solvent-Free Conditions

This "green chemistry" approach avoids the use of catalysts and solvents, relying on thermal energy to drive the reaction.

Protocol:

-

In a 25 ml round-bottom flask, add 2.0 ml (0.02 mol) of phenol and 2.0 ml (0.02 mol) of acetic anhydride.[4]

-

Stir the mixture in an oil bath at 120 °C for 120 minutes.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Upon completion, pour the reaction mixture into ice-cold water in a separatory funnel.[4]

-

Extract the product with hexane.[4]

-

Evaporate the hexane to obtain the pure this compound.[4]

Heterogeneous Catalysis with Titanium Silicalite-1 (TS-1)

This method employs a solid acid catalyst, which can be easily recovered and reused.

Protocol:

-

Combine phenol and acetic anhydride in a molar ratio of 1:1.2.[6]

-

Add 6% by mass of the TS-1 catalyst to the reaction mixture.[6]

-

Maintain the reaction temperature at 70 °C.[6]

-

Allow the reaction to proceed for 2.5 hours.[6]

-

After the reaction, the catalyst can be filtered off for reuse.[6]

-

The product can be purified by distillation.

Quantitative Data Summary

The following tables summarize key quantitative data from the cited experimental protocols.

Table 1: Reactant Quantities and Ratios

| Method | Phenol | Acetic Anhydride | Catalyst | Solvent | Molar Ratio (Phenol:Acetic Anhydride) |

| Base-Catalyzed | 15 g | 22 ml (24 g) | 10% NaOH | Water | ~1:1.5 |

| Catalyst-Free | 2.0 ml (~2.12 g) | 2.0 ml (~2.16 g) | None | None | ~1:1 |

| TS-1 Catalyzed | - | - | 6 m% TS-1 | - | 1:1.2 |

Table 2: Reaction Conditions and Product Specifications

| Method | Temperature (°C) | Time | Yield | Boiling Point (°C) | Density (g/mL) |

| Base-Catalyzed | Cooled with ice | 5 min (shaking) | ~20 g (~93%) | 196 | 1.08 |

| Catalyst-Free | 120 | 120 min | - | - | - |

| TS-1 Catalyzed | 70 | 2.5 h | 96.5% conversion | - | - |

Experimental Workflow

The general workflow for the synthesis, purification, and analysis of this compound is depicted in the following diagram.

Purification and Characterization

Purification of the crude this compound is crucial to remove unreacted starting materials, the catalyst, and byproducts.

-

Work-up: The reaction mixture is typically first neutralized (if a catalyst is used) and then extracted with an organic solvent. The organic layer is washed with a dilute base (like sodium bicarbonate solution) to remove any remaining acidic impurities, followed by washing with brine and drying over an anhydrous salt (e.g., calcium chloride or magnesium sulfate).[5][7]

-

Distillation: The final purification is often achieved by distillation under atmospheric or reduced pressure. This compound has a boiling point of approximately 196 °C at atmospheric pressure.[5]

-

Characterization: The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the aromatic protons and the methyl protons of the acetyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.[8]

-

IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ester group will be observed around 1760 cm⁻¹.

-

GC-MS (Gas Chromatography-Mass Spectrometry): This technique can be used to determine the purity and confirm the molecular weight of the product.

-

Conclusion

The synthesis of this compound from phenol and acetic anhydride is a versatile and well-established reaction in organic chemistry. This guide has provided an in-depth overview of the reaction mechanism, detailed experimental protocols for various synthetic approaches, and a summary of the quantitative data. The choice of methodology will depend on factors such as desired yield, purity requirements, cost, and environmental considerations. The provided workflows and diagrams serve as valuable tools for researchers and professionals in the planning and execution of this important synthesis.

References

- 1. CN104496809A - Synthesis method of drug intermediate this compound - Google Patents [patents.google.com]

- 2. This compound | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. jetir.org [jetir.org]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. ioc.tu-clausthal.de [ioc.tu-clausthal.de]

Phenyl acetate chemical structure and IUPAC name.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl acetate, the ester of phenol and acetic acid, is a significant chemical entity with diverse applications ranging from being a versatile solvent and intermediate in organic synthesis to a molecule of interest in biological systems. This technical guide provides an in-depth overview of the chemical structure, nomenclature, physicochemical properties, and synthesis of this compound. Furthermore, it delves into key reactions, such as the Fries rearrangement, and explores its biological relevance and metabolic pathways. Detailed experimental protocols and data are presented to support advanced research and development activities.

Chemical Structure and Nomenclature

This compound is an aromatic ester characterized by an acetoxy group attached to a benzene ring.

-

Systematic IUPAC Name: Phenyl ethanoate[1]

-

Other Names: Acetylphenol, Acetoxybenzene, Phenol acetate[1][2]

-

Chemical Formula: C₈H₈O₂[2]

-

SMILES: CC(=O)OC1=CC=CC=C1[2]

-

InChI Key: IPBVNPXQWQGGJP-UHFFFAOYSA-N[2]

The structure consists of a phenyl group (-C₆H₅) bonded to the oxygen atom of an acetate group (-OCOCH₃).

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided in the tables below for easy reference.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 136.15 g/mol | [3] |

| Appearance | Clear, colorless liquid | [4][5] |

| Odor | Sweetish, solvent-like | [4] |

| Density | 1.073 g/mL at 25 °C | [3] |

| Boiling Point | 196 °C | [3] |

| Melting Point | Not applicable (liquid at room temperature) | |

| Solubility in Water | 4 g/L at 20°C | [5] |

| Refractive Index (n20/D) | 1.501 | [3] |

| Flash Point | 77 °C (170.6 °F) - closed cup | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Peak Information | Reference |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) at approximately 2.33 ppm (s, 3H, CH₃), 6.92 ppm (d, 2H, ortho-H), 7.15 ppm (d, 2H, meta-H), and 7.30–7.38 ppm (m, 1H, para-H). | [6] |

| ¹³C NMR (DMSO) | Chemical shifts (δ) at approximately 20.7, 121.1, 127.2, 129.3, 129.8, 133.6, 135.3, 148.6, 170.0 ppm. | [6] |

| IR (cm⁻¹) | Major peaks around 3027 (aromatic C-H stretch), 2925 (aliphatic C-H stretch), 1742 (C=O ester stretch), 1506 (C-O stretch), and various peaks in the fingerprint region. | [6] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 136, with other significant fragments. | [7][8] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the esterification of phenol with acetic anhydride or acetyl chloride.[9] A common laboratory procedure is detailed below.

Objective: To synthesize this compound from phenol and acetic anhydride.

Materials:

-

Phenol (15 g)

-

10% aqueous sodium hydroxide solution (105 mL)

-

Acetic anhydride (22 mL)

-

Crushed ice (approx. 150 g)

-

Carbon tetrachloride (8 mL)

-

Dilute sodium carbonate solution

-

Anhydrous calcium chloride

Procedure:

-

Dissolve 15 g of phenol in 105 mL of 10% aqueous sodium hydroxide solution in a suitable flask.

-

Cool the solution by adding approximately 150 g of crushed ice.

-

Add 22 mL of acetic anhydride to the cooled solution.

-

Stopper the flask and shake vigorously for about 5 minutes until an emulsion of this compound forms, indicating the completion of the reaction.

-

Transfer the mixture to a separatory funnel.

-

To facilitate phase separation, add 8 mL of carbon tetrachloride and shake. A sharp separation should be observed.

-

Discard the upper aqueous layer.

-

Wash the organic layer (this compound in carbon tetrachloride) with approximately 80 mL of very dilute sodium carbonate solution.

-

Separate the organic layer and dry it with anhydrous calcium chloride for 20-30 minutes.

-

Filter the dried solution into a distillation flask.

-

Perform distillation, collecting the fraction that boils between 190-200 °C. The expected yield is approximately 20 g of pure this compound.[10]

Fries Rearrangement of this compound

The Fries rearrangement is an important reaction of this compound, converting it to a mixture of ortho- and para-hydroxyacetophenones, which are valuable pharmaceutical intermediates.[9] The reaction is typically catalyzed by a Lewis acid.[1][2]

Objective: To convert this compound into 4-hydroxyacetophenone via a Brønsted acid-promoted Fries rearrangement.

Materials:

-

Trifluoromethanesulfonic acid

-

This compound

-

Dichloromethane

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, add trifluoromethanesulfonic acid (0.5 mL) and cool the flask to 0 °C in an ice bath.

-

To the cooled acid, add this compound (50 µL) and stir the mixture at 0 °C for 30 minutes.

-

After the reaction time, add ice-cold water (approximately 25 mL) to the reaction mixture.

-

Allow the ice to melt and then transfer the mixture to a separatory funnel.

-

Extract the aqueous mixture with dichloromethane (15 mL).

-

Separate the organic layer and re-extract the aqueous layer with another 15 mL of dichloromethane.

-

Combine the organic extracts and wash them with a saturated sodium chloride solution (25 mL).

-

Dry the organic layer with anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Further purification can be achieved by recrystallization from toluene.[11]

Key Reactions and Mechanisms

Fries Rearrangement

The Fries rearrangement involves the migration of the acyl group from the phenolic ester to the aromatic ring. The reaction is selective for the ortho and para positions, and the product distribution can be influenced by reaction conditions such as temperature and solvent polarity.[1][2] Low temperatures generally favor the para product, while higher temperatures favor the ortho product.[2]

Biological Significance and Metabolic Pathways

This compound is a naturally occurring compound in mammals as a metabolite of the amino acid phenylalanine.[9] It has garnered interest in the field of drug development due to its potential antineoplastic activities, including the induction of differentiation, growth inhibition, and apoptosis in tumor cells.[9][12][13]

In humans, phenylacetate is metabolized in the mitochondria. It is first converted to phenylacetyl-CoA, a reaction catalyzed by acyl-coenzyme A synthetases. Subsequently, phenylacetyl-CoA conjugates with L-glutamine to form phenylacetylglutamine, which is then excreted in the urine. This metabolic pathway is clinically significant as it provides an alternative route for nitrogen excretion in patients with urea cycle disorders.[14]

In plants, the related compound phenylacetic acid (PAA) acts as an auxin, a class of plant hormones that regulate growth and development.[15][16] PAA has also been shown to possess antimicrobial properties.[16]

Conclusion

This compound is a multifaceted molecule with well-established roles in chemical synthesis and emerging significance in biological and pharmaceutical research. This guide has provided a comprehensive overview of its fundamental properties, synthesis, and reactivity, with a focus on data and protocols relevant to a scientific audience. The detailed information presented herein serves as a valuable resource for professionals engaged in research and development involving this versatile compound.

References

- 1. byjus.com [byjus.com]

- 2. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 3. 醋酸苯酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 122-79-2 [chemicalbook.com]

- 6. jetir.org [jetir.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Acetic acid, phenyl ester [webbook.nist.gov]

- 9. This compound - Ataman Kimya [atamanchemicals.com]

- 10. prepchem.com [prepchem.com]

- 11. books.rsc.org [books.rsc.org]

- 12. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 13. Human Metabolome Database: Showing metabocard for this compound (HMDB0040733) [hmdb.ca]

- 14. SMPDB [smpdb.ca]

- 15. academic.oup.com [academic.oup.com]

- 16. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of phenyl acetate (1H NMR, 13C NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for phenyl acetate, a key chemical intermediate and fragrance component. This document details the proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity and purity.

¹H NMR Spectroscopy

Proton NMR spectroscopy of this compound reveals three distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.42 - 7.35 | Multiplet | 2H | H-3, H-5 (meta) |

| ~7.27 - 7.20 | Multiplet | 1H | H-4 (para) |

| ~7.12 - 7.05 | Multiplet | 2H | H-2, H-6 (ortho) |

| ~2.29 | Singlet | 3H | -CH₃ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm and may vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays six signals, corresponding to the eight carbon atoms in the molecule. The symmetry of the phenyl group results in the equivalence of C-2/C-6 and C-3/C-5.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~169.5 | C=O (carbonyl) |

| ~150.8 | C-1 (ipso) |

| ~129.4 | C-3, C-5 (meta) |

| ~125.8 | C-4 (para) |

| ~121.6 | C-2, C-6 (ortho) |

| ~21.1 | -CH₃ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm and may vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to avoid line broadening.[1]

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., Bruker's zg30) is used.

-

Number of Scans: 16 to 32 scans are generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds provides adequate resolution.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., Bruker's zgpg30) is employed to simplify the spectrum and enhance signal-to-noise.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.

-

-

Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group and aromatic C-H and C=C bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070-3030 | Medium | Aromatic C-H stretch |

| ~1765 | Strong | C=O (ester) stretch |

| ~1595, ~1495 | Medium to Strong | Aromatic C=C stretch |

| ~1200 | Strong | C-O (ester) stretch |

| ~750, ~690 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of liquid samples like this compound.

-

Sample Preparation: A single drop of neat this compound is placed directly onto the diamond crystal of the ATR accessory.[2]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition:

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

-

Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common ionization method for volatile compounds like this compound.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Assignment |

| 136 | ~25 | [M]⁺ (Molecular Ion) |

| 94 | 100 | [C₆H₅OH]⁺ (Phenol radical cation) |

| 66 | ~15 | [C₅H₆]⁺ |

| 43 | ~40 | [CH₃CO]⁺ (Acylium ion) |

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for separating and identifying components of a mixture. For a pure sample of this compound, it provides a clean mass spectrum.

-

Sample Preparation: Dilute the this compound sample in a suitable solvent such as ethyl acetate to a concentration of approximately 1 mg/mL.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualized Spectroscopic Relationships and Fragmentation

The following diagrams illustrate the relationships between the different spectroscopic techniques and the structural information they provide, as well as the fragmentation pathway of this compound in mass spectrometry.

References

Phenyl Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Core Properties, Synthesis, and Applications of Phenyl Acetate

Abstract

This compound (CAS No. 122-79-2) is an aromatic ester with the molecular formula C₈H₈O₂.[1][2][3][4][5] It serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in research and drug development. Spectroscopic data, safety information, and logical workflows for its synthesis and key reactions are also presented to support its practical application in a laboratory setting.

Core Properties of this compound

This compound is a colorless liquid with a characteristic sweetish, solvent-like odor.[6] It is sparingly soluble in water but soluble in many organic solvents.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 122-79-2 | [1][2][3][4][5] |

| Molecular Formula | C₈H₈O₂ | [1][2][3][4][5] |

| Molecular Weight | 136.15 g/mol | [1][2][3][4][5] |

| Appearance | Colorless liquid | [2][6] |

| Boiling Point | 196 °C | [1] |

| Density | 1.073 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.501 | [1][2] |

| Solubility in Water | 4 g/L at 20 °C | [1][2] |

| Flash Point | 79.73 °C | [2] |

| Vapor Pressure | 0.418 mmHg at 25°C | [2] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. Key spectral data are summarized in Table 2.

| Spectrum | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 7.37 (m, 2H), 7.22 (m, 1H), 7.08 (m, 2H), 2.29 (s, 3H) | [6][7] |

| ¹³C NMR (CDCl₃) | δ (ppm): 169.5, 150.7, 129.4, 125.8, 121.6, 21.1 | [6][7] |

| IR (Infrared) | Major peaks (cm⁻¹): 3070, 1765, 1593, 1494, 1371, 1215, 1194, 912 | [6] |

| Mass Spectrum (EI) | m/z: 94 (base peak), 136 (M+), 43, 66, 39 | [6] |

Synthesis of this compound: Experimental Protocols

This compound can be synthesized through several methods. The most common laboratory preparations involve the esterification of phenol with acetic anhydride or acetyl chloride.

Synthesis via Acetylation of Phenol with Acetic Anhydride

This method involves the reaction of phenol with acetic anhydride in the presence of a base, such as sodium hydroxide.

Experimental Protocol:

-

Dissolve 15 g of phenol in 105 mL of a 10% aqueous sodium hydroxide solution in a flask.

-

Cool the solution by adding approximately 150 g of crushed ice.

-

Add 22 mL (or 24 g) of acetic anhydride to the cooled solution.

-

Stopper the flask and shake it vigorously for about 5 minutes until an emulsion of this compound forms, indicating the completion of the reaction.[1]

-

Transfer the mixture to a separatory funnel. To facilitate phase separation, add 8 mL of carbon tetrachloride and shake.

-

Separate the lower organic layer and wash it with approximately 80 mL of a very dilute sodium carbonate solution.

-

Separate the organic layer again and dry it with anhydrous calcium chloride for 20-30 minutes.

-

Filter the dried solution into a distillation flask.

-

Distill the crude product, collecting the fraction that boils between 190-200 °C. The expected yield of pure this compound is approximately 20 g.[1]

Synthesis via Acetylation of Phenol with Acetyl Chloride

An alternative method utilizes acetyl chloride as the acylating agent and an inert solvent.

Experimental Protocol:

-

In a four-necked reaction flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 40 mL of cyclohexane and 0.15 mol of phenol.

-

Slowly add acetyl chloride in a molar ratio of 1:1.15 to 1:1.3 (phenol:acetyl chloride).

-

Maintain the reaction temperature at 20 °C and stir for 5 hours. The reaction is complete when hydrogen chloride gas is no longer evolved.[8]

-

Distill off the excess acetyl chloride and the cyclohexane solvent under atmospheric pressure.

-

Collect the fraction distilling at 194-196 °C to obtain pure this compound.[8]

Applications in Research and Drug Development

This compound is a versatile compound with several applications in the pharmaceutical and chemical industries.

-

Chemical Intermediate: It is a key intermediate in the synthesis of various organic compounds. Its most notable application is in the Fries rearrangement to produce o- and p-hydroxyacetophenones.[9][10] These products are precursors for the synthesis of several pharmaceuticals, including the anti-arrhythmic drug propafenone hydrochloride.[8]

-

Solvent: Due to its high boiling point and aprotic nature, this compound can be used as a solvent in organic reactions.[9]

-

Metabolite Research: this compound is a metabolite of the anticancer drug phenylbutyrate (PB) and the natural neurotransmitter phenylethylamine.[9] Its levels in urine have been investigated as a potential biomarker for diagnosing some forms of unipolar major depressive disorders.[9][11]

-

Therapeutic Potential: this compound itself has been investigated for its therapeutic properties. It is used as an adjunctive therapy for the treatment of acute hyperammonemia and associated encephalopathy in patients with urea cycle deficiencies.[9]

Logical Workflow and Reaction Pathways

The synthesis of this compound and its subsequent conversion into valuable pharmaceutical intermediates can be visualized as a logical workflow.

Caption: Workflow for the synthesis of this compound and its Fries rearrangement.

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed.[12][13][14] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[12][13]

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[15]

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides can form.[15]

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The detailed protocols and compiled data are intended to facilitate its safe and effective use in a laboratory setting.

References

- 1. prepchem.com [prepchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. ioc.tu-clausthal.de [ioc.tu-clausthal.de]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bmse000481 this compound at BMRB [bmrb.io]

- 8. CN104496809A - Synthesis method of drug intermediate this compound - Google Patents [patents.google.com]

- 9. This compound - Ataman Kimya [atamanchemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. download.basf.com [download.basf.com]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

- 14. download.basf.com [download.basf.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

The Ubiquitous Yet Understated Presence of Phenyl Acetate: A Technical Guide to Its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl acetate, a volatile organic compound with a characteristic sweet, floral, and honey-like aroma, is a naturally occurring ester found across a diverse range of biological systems. While often present in trace amounts, its contribution to the sensory profiles of fruits, flowers, and fermented products is significant. Beyond its role as a flavor and fragrance component, this compound and its precursors are involved in various physiological processes in plants, microorganisms, and mammals, garnering interest for their potential applications in agriculture, food science, and medicine. This technical guide provides an in-depth exploration of the natural occurrence and sources of this compound, complete with quantitative data, detailed experimental protocols for its analysis, and visualizations of its related biochemical pathways.

Natural Occurrence and Sources

This compound is biosynthesized by a wide array of organisms, from plants and fungi to bacteria and even mammals, where it exists as a metabolic byproduct. Its presence has been identified in numerous fruits, flowers, and fermented beverages, contributing to their unique aromatic bouquets.

Plant Kingdom

In plants, this compound is a component of the volatile emissions of various flowers and fruits, playing a role in attracting pollinators and seed dispersers. It is often found alongside other aromatic compounds, and its concentration can vary significantly depending on the species, cultivar, and environmental conditions.

Table 1: Quantitative Data of this compound and Related Compounds in Plant Sources

| Plant Source | Compound | Concentration/Relative Abundance | Method of Analysis | Reference(s) |

| An-tea | This compound | 15.28% of total volatile compounds | Not specified | [1] |

| Champaca (Michelia champaca) | Benzyl acetate | 3-5% of absolute | Not specified | |

| Phenethyl alcohol | 20-30% of absolute | Not specified | ||

| Osmanthus (Osmanthus fragrans) | Not specified | This compound is a minor component | GC-MS | |

| Strawberry (Fragaria x ananassa) | Not specified | This compound is a minor volatile component | GC-MS | [2] |

| Passion Fruit (Passiflora edulis) | Not specified | This compound is a minor volatile component | GC-MS | [3] |

Note: Specific quantitative data for this compound in many fruits and flowers is limited, as it is often a minor component of the complex volatile profile.

Microbial World

Various microorganisms, including yeasts and bacteria, are known to produce phenylacetic acid (PAA), the precursor to this compound. During fermentation processes, these microorganisms can contribute significantly to the final concentration of this compound and related esters in food and beverages.

Saccharomyces cerevisiae , the primary yeast in wine and beer production, is known to produce 2-phenylethyl acetate, a structurally similar ester with a rose and honey-like aroma, through the Ehrlich pathway. The production of this compound is strain-dependent and influenced by fermentation conditions[4][5][6][7].

Certain bacteria, such as Bacillus and Streptomyces species, have been identified as producers of phenylacetic acid, which possesses antimicrobial properties[8].

Animal Kingdom

In mammals, this compound is a metabolite of phenylalanine. It is formed from the breakdown of 2-phenylethylamine by monoamine oxidase[9][10]. This compound is typically found in urine, and its concentration has been studied as a potential biomarker for certain metabolic disorders and depressive states[9].

Biosynthesis and Metabolic Pathways

The primary route to this compound in many organisms involves the biosynthesis of its precursor, phenylacetic acid (PAA), from the amino acid phenylalanine.

Phenylacetic Acid (PAA) Biosynthesis in Plants

In plants, PAA is synthesized from phenylalanine through a pathway that mirrors the biosynthesis of the primary auxin, indole-3-acetic acid (IAA)[11].

Caption: Proposed biosynthesis pathway of phenylacetic acid (PAA) and its potential conversion to this compound in plants.

The final step, the esterification of a phenolic compound with an acetyl donor to form this compound, is presumed to be catalyzed by an O-acetyltransferase, though a specific enzyme for this reaction in plants has not been fully characterized.

Phenylacetate Metabolism in Mammals

In mammals, phenylacetate is metabolized in the mitochondria, primarily in the liver and kidneys. It is conjugated with glutamine to form phenylacetylglutamine, which is then excreted in the urine. This pathway is a means of nitrogen waste removal[12].

Caption: Metabolic pathway of phenylacetate in mammalian mitochondria.

Experimental Protocols

The analysis of this compound from natural sources typically involves extraction and subsequent quantification using chromatographic techniques.

Extraction of this compound from Plant Material

1. Steam Distillation-Extraction (SDE)

This method is suitable for the extraction of volatile and semi-volatile compounds from a solid or liquid matrix.

-

Apparatus: Clevenger-type apparatus.

-

Protocol:

-

A known quantity of the plant material (e.g., 100 g of fresh leaves or flowers) is placed in a round-bottom flask with distilled water.

-

An organic solvent (e.g., 50 mL of n-hexane or diethyl ether) is added to the collection arm of the apparatus.

-

The flask is heated, and the resulting steam passes through the plant material, carrying the volatile compounds.

-

The steam and volatiles are condensed, and the immiscible organic solvent traps the this compound.

-

The distillation is carried out for a defined period (e.g., 2-4 hours).

-

The organic solvent containing the extracted compounds is collected, dried over anhydrous sodium sulfate, and concentrated under a gentle stream of nitrogen before analysis[4][5][6][7].

-

2. Headspace Solid-Phase Microextraction (HS-SPME)

This is a solvent-free method ideal for the analysis of volatile compounds in fruits and beverages.

-

Apparatus: SPME fiber (e.g., DVB/CAR/PDMS), GC vials.

-

Protocol:

-

A homogenized sample (e.g., 5 g of fruit puree) is placed in a 20 mL headspace vial.

-

An internal standard can be added for quantification.

-

The vial is sealed and equilibrated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation.

-

The SPME fiber is exposed to the headspace above the sample to adsorb the volatile compounds.

-

After the extraction period, the fiber is withdrawn and immediately inserted into the injection port of a gas chromatograph for thermal desorption and analysis[8][13][14][15].

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common technique for the identification and quantification of volatile compounds like this compound.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 40-60°C, held for a few minutes, followed by a ramp up to 250-280°C.

-

Injector: Split/splitless mode, with the temperature set at 250°C.

-

-

Typical MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or spectral libraries (e.g., NIST, Wiley).

-

-

Quantification: Can be performed using an internal standard method or by constructing a calibration curve with authentic this compound standards.

Conclusion

This compound, though often a minor constituent of natural aromatic profiles, plays a discernible role in the sensory characteristics of a variety of plants and fermented products. Its biosynthesis from phenylalanine and subsequent metabolism are integral parts of the broader network of aromatic compound biochemistry. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound from diverse natural matrices. Further research into the specific enzymes responsible for its formation and its precise physiological roles in different organisms will undoubtedly unveil new opportunities for its application in various scientific and industrial fields.

References

- 1. Steam Distillation | doTERRA Essential Oils [doterra.com]

- 2. tandfonline.com [tandfonline.com]

- 3. youtube.com [youtube.com]

- 4. distillique.co.za [distillique.co.za]

- 5. magritek.com [magritek.com]

- 6. galbanum.co [galbanum.co]

- 7. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]

- 8. Characterization of volatile profiles in cherry fruits: Integration of E-nose and HS-SPME-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of Varying Fermentation Parameters of the Yeast Strain Cyberlindnera saturnus on the Concentrations of Selected Flavor Components in Non-Alcoholic Beer Focusing on (E)-β-Damascenone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Volatile Profiling of Magnolia champaca Accessions by Gas Chromatography Mass Spectrometry Coupled with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. m.youtube.com [m.youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. Optimization of a static headspace GC-MS method and its application in metabolic fingerprinting of the leaf volatiles of 42 citrus cultivars - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Phenyl Acetate via Esterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical synthesis of phenyl acetate through various esterification methodologies. This compound serves as a crucial intermediate and building block in the synthesis of numerous pharmaceuticals and fine chemicals. A comprehensive understanding of its formation is therefore paramount for professionals in drug development and organic synthesis. This document details the core mechanisms, experimental protocols, and quantitative data associated with the primary synthetic routes to this compound.

Core Concepts in this compound Esterification

Esterification is the process of forming an ester, in this case, this compound, typically from a carboxylic acid (or its derivative) and an alcohol (in this case, a phenol). The synthesis of this compound presents unique challenges compared to the esterification of aliphatic alcohols due to the reduced nucleophilicity of the phenolic hydroxyl group. The lone pair of electrons on the oxygen atom in phenol is delocalized into the aromatic ring, rendering it less available for nucleophilic attack.[1] Consequently, reaction conditions often need to be more forcing, or more reactive acylating agents are required to achieve efficient conversion.

The primary methods for the synthesis of this compound are:

-

Fischer-Speier Esterification: The direct acid-catalyzed reaction of phenol with acetic acid.

-

Acylation with Acetic Anhydride: A highly efficient method that can be catalyzed by either acids or bases.

-

Acylation with Acetyl Chloride: A vigorous and highly effective method for acylation.

-

Transesterification: The exchange of the alcohol or acid moiety of an existing ester.

Reaction Mechanisms and Pathways

A fundamental understanding of the reaction mechanisms is crucial for optimizing reaction conditions and minimizing byproducts.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1] While feasible for phenols, the reaction is an equilibrium process, and often requires elevated temperatures and a means to remove the water byproduct to drive the reaction towards the product.[1][2]

The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of acetic acid, increasing the electrophilicity of the carbonyl carbon.[3][4]

-

Nucleophilic Attack by Phenol: The phenolic hydroxyl group attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4][5]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[3]

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield this compound and regenerate the acid catalyst.[3]

References

A Technical Guide to the Solubility of Phenyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of phenyl acetate in a diverse range of organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized as a reagent, intermediate, or solvent.

Core Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. This compound, an ester of phenol and acetic acid, possesses both a nonpolar aromatic ring and a polar ester group. This structure dictates its solubility characteristics, allowing for miscibility with many common organic solvents. While it is only slightly soluble in water, its solubility is significantly enhanced in less polar, organic environments.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in various organic solvents at 25°C. The data is presented to facilitate comparison and aid in solvent selection for experimental and manufacturing processes.

| Solvent Category | Solvent Name | Solubility (g/L) at 25°C[1] |

| Alcohols | Methanol | 697.98 |

| Ethanol | 524.81 | |

| Isopropanol | 356.5 | |

| n-Propanol | 338.15 | |

| n-Butanol | 271.71 | |

| Isobutanol | 234.59 | |

| sec-Butanol | 276.34 | |

| tert-Butanol | 389.46 | |

| n-Pentanol | 198.07 | |

| Isopentanol | 188.98 | |

| n-Hexanol | 224.89 | |

| n-Heptanol | 111.83 | |

| n-Octanol | 196.96 | |

| Ethylene Glycol | 249.9 | |

| Propylene Glycol | 198.91 | |

| Ketones | Acetone | 779.7 |

| 2-Butanone (MEK) | 446.1 | |

| Cyclohexanone | 469.2 | |

| Methyl Isobutyl Ketone (MIBK) | 195.44 | |

| Ethers | Tetrahydrofuran (THF) | 668.73 |

| 1,4-Dioxane | 725.51 | |

| Esters | Ethyl Acetate | 443.39 |

| Methyl Acetate | 509.45 | |

| n-Propyl Acetate | 238.4 | |

| Isopropyl Acetate | 205.11 | |

| n-Butyl Acetate | 216.05 | |

| Isobutyl Acetate | 130.31 | |

| n-Pentyl Acetate | 156.12 | |

| Hydrocarbons | Toluene | 148.12 |

| n-Hexane | 67.47 | |

| n-Heptane | 58.68 | |

| Cyclohexane | 87.25 | |

| Ethylbenzene | 137.49 | |

| Chlorinated Solvents | Dichloromethane | 958.48 |

| Chloroform | 748.72 | |

| 1,2-Dichloroethane | 486.13 | |

| Carbon Tetrachloride | 90.69 | |

| Amides & Sulfoxides | Dimethylformamide (DMF) | 1312.39 |

| N,N-Dimethylacetamide (DMAc) | 1116.18 | |

| N-Methyl-2-pyrrolidone (NMP) | 878.92 | |

| Dimethyl Sulfoxide (DMSO) | 1441.31 | |

| Nitriles | Acetonitrile | 623.53 |

| Acids | Acetic Acid | 496.47 |

This compound is also described as being miscible with ether and chloroform.[2]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. Several methods can be employed, ranging from simple qualitative assessments to more precise quantitative measurements.

General Qualitative Solubility Test

This method is useful for a rapid initial screening of solubility in various solvents.

-

Preparation: Add approximately 25 mg of this compound to a small test tube.

-

Solvent Addition: Add the selected solvent dropwise, up to a total volume of 1 mL, shaking vigorously after each addition.

-

Observation: Observe whether the this compound dissolves completely. If a single clear phase is formed, the substance is considered soluble. If two distinct phases remain or the solute does not dissolve, it is considered insoluble.

Standard Shake-Flask Method for Quantitative Determination

The shake-flask method is a widely recognized and accurate technique for determining the solubility of a substance at a specific temperature.

-

System Preparation: An excess amount of this compound is added to a known volume of the chosen organic solvent in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand, permitting the undissolved solute to settle.

-

Sampling and Analysis: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn. The concentration of this compound in the sample is then determined using a suitable analytical technique, such as:

-

Gas Chromatography (GC): For volatile solutes and solvents.

-

High-Performance Liquid Chromatography (HPLC): A versatile method for a wide range of organic compounds.

-